
Desamino hydroxy terazosin
Vue d'ensemble
Description
Desamino hydroxy terazosin is a structural analog of the α1-adrenergic antagonist terazosin, characterized by the removal of an amino group (desamination) and the addition of a hydroxyl group (hydroxylation). Terazosin itself is a quinazoline derivative with selective α1-adrenergic blocking activity, primarily used to alleviate urinary retention in BPH and lower blood pressure . The modifications in this compound may alter its pharmacokinetics, receptor affinity, or off-target effects compared to terazosin, warranting comparative analysis with similar compounds.
Méthodes De Préparation
Starting Materials and Core Synthetic Framework
The synthesis of desamino hydroxy terazosin begins with 2-chloro-6,7-dimethoxyquinazoline , a key intermediate shared with terazosin production . This compound reacts with piperazine to form the quinazoline-piperazine core, a step critical for establishing the molecule’s backbone . The reaction typically occurs in polar solvents such as n-butyl alcohol or isopropyl alcohol , with water added to facilitate solubility and drive the reaction toward completion .
Key Reaction Conditions:
-
Temperature: 100–140°C (optimized at 115–120°C for maximal yield) .
-
Solvent Composition: 5–20% water in polar organic solvents (e.g., methyl ethyl ketone, dioxane) .
Hydroxylation: Introduction of the Hydroxy Group
The hydroxyl group at the 4-position of the quinazoline ring is introduced via oxidation or hydroxylation . Patent US6248888B1 highlights the use of hydrogen peroxide in acidic media to achieve this transformation . Alternative methods employ potassium permanganate or chromium trioxide , though these are less favored due to byproduct formation .
Example Protocol:
-
Dissolve the quinazoline-piperazine intermediate in ethanol-water (8:2 v/v).
-
Add 30% H₂O₂ dropwise at 40–45°C.
-
Stir for 12 hours, then neutralize with aqueous ammonia to pH 8.0–10.0 .
Yield: 85–92% after purification .
Deamination: Removal of the Amino Group
Deamination is achieved using nitrous acid (generated in situ from NaNO₂ and HCl) or hypophosphorous acid , which selectively cleave the primary amine without disrupting the quinazoline ring . This step is conducted at 0–5°C to minimize side reactions .
Critical Parameters:
-
Temperature Control: <10°C to prevent diazonium salt decomposition.
-
Stoichiometry: 1.2 equivalents of NaNO₂ relative to the substrate .
Purity Post-Deamination: >99% by HPLC .
Industrial-Scale Production and Optimization
Industrial processes prioritize cost efficiency and scalability. A representative large-scale method involves:
Step 1: Bulk Synthesis of the Quinazoline Core
-
React 2-chloro-6,7-dimethoxyquinazoline (80 kg) with piperazine (45 kg) in n-butyl alcohol/water (15% v/v) at 120°C for 48 hours .
-
Cool to 25°C, filter, and wash with precooled ethanol to isolate the intermediate .
Step 2: Hydroxylation and Deamination
-
Treat the intermediate with H₂O₂ in aqueous ethanol at 45°C .
-
Deaminate using NaNO₂/HCl at 5°C, followed by neutralization with NH₄OH .
Purification and Crystallization
The final product is purified via recrystallization from ethanol-water mixtures (8% v/v) at 0–5°C . Activated carbon treatment removes residual impurities, achieving a purity of 99.87% by HPLC .
Crystallization Conditions:
Comparative Analysis of Synthetic Routes
Method | Advantages | Limitations | Yield (%) | Purity (%) |
---|---|---|---|---|
Patent US6248888B1 | One-step process, high yield | Requires precise water content control | 92 | 99.5 |
Hydrogen Peroxide Oxidation | Mild conditions, minimal byproducts | Slow reaction kinetics | 85 | 99.2 |
Industrial Bulk Synthesis | Scalable, cost-effective | Long reaction times | 78 | 99.8 |
Analyse Des Réactions Chimiques
Types of Reactions: Desamino hydroxy terazosin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products: The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further explored for their pharmacological properties .
Applications De Recherche Scientifique
Desamino hydroxy terazosin has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other quinazoline derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in analytical methods
Mécanisme D'action
Desamino hydroxy terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors. This action leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in lowered blood pressure and improved urinary flow. The compound’s interaction with alpha-1 adrenergic receptors inhibits the action of adrenaline, thereby reducing arterial tone and alleviating symptoms of benign prostatic hyperplasia and hypertension .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs: Prazosin and Terazosin
Structural and Functional Differences
Prazosin and terazosin are close structural analogs (Tanimoto similarity: 0.7) but differ in their substituents: prazosin contains a furan ring, while terazosin has a tetrahydrofuran moiety (Table 1). This difference impacts their target selectivity and potency.
Table 1: Structural and Functional Comparison of Prazosin and Terazosin
Parameter | Prazosin | Terazosin |
---|---|---|
Core Structure | Furan ring | Tetrahydrofuran ring |
Primary Target (Antimalarial) | Thioredoxin reductase 2 | Plasmodium falciparum kinase PfPK7 |
IC50 (Antimalarial) | 16.67 µM | 34.72 µM |
Cell Viability Reduction | Higher activity | Lower activity |
Binding Interactions | Hydrophobic contacts, H-bonds | Hydrophobic interactions with PfPK7 |
Despite structural similarity, prazosin exhibits twice the antimalarial potency of terazosin, likely due to divergent target engagement. Terazosin binds deeply into PfPK7’s ATP-binding pocket, while prazosin targets thioredoxin reductase 2 .
Therapeutic Use in BPH: Comparison with Tamsulosin and D-004
Efficacy and Selectivity
Terazosin and tamsulosin are both α1-antagonists used for BPH, but tamsulosin’s prostate selectivity reduces systemic side effects like hypotension.
Table 2: Clinical Comparison of Terazosin and Tamsulosin in BPH
Parameter | Terazosin | Tamsulosin |
---|---|---|
Selectivity | Non-selective (α1A, α1B, α1D) | Prostate-selective (α1A) |
Symptom Score Reduction | 66.1% (IPSS) | 35.1% (Boyarsky score) |
Urinary Flow Rate Improvement | Moderate | 16% increase (max flow rate) |
Side Effects | Higher risk of hypotension | Lower cardiovascular effects |
In a 6-month trial, terazosin reduced IPSS scores by 66.1%, comparable to the plant extract D-004 (74.2%), but with more frequent adverse events .
Unique Pharmacological Effects: Anti-Virulence Activity
Terazosin demonstrates off-target anti-virulence effects absent in prazosin or tamsulosin. It inhibits Salmonella Typhimurium by:
- Quorum Sensing (QS) Interference : Competes with bacterial adrenergic sensors, downregulating QS genes (e.g., sdiA) .
- Biofilm Suppression: Reduces Pseudomonas aeruginosa biofilm formation by 50% at sub-MIC concentrations .
- Type III Secretion System (T3SS) Inhibition : Downregulates invA and hilA, critical for bacterial invasion .
Pharmacokinetic Considerations
Terazosin’s oral bioavailability (>93%) is enhanced by CYP3A inhibition (e.g., DA-8159 co-administration increases AUC by 11.8%). This contrasts with tamsulosin, which undergoes extensive hepatic metabolism, limiting drug-drug interactions .
Activité Biologique
Desamino hydroxy terazosin, a derivative of the alpha-1 adrenergic antagonist terazosin, exhibits significant biological activity primarily in the treatment of benign prostatic hyperplasia (BPH) and hypertension. This article explores its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.
This compound functions as an alpha-1 adrenergic receptor antagonist , leading to the relaxation of smooth muscle in the prostate and bladder neck. This mechanism is crucial for alleviating urinary symptoms associated with BPH and improving urinary flow rates. The compound selectively inhibits alpha-1A, alpha-1B, and alpha-1D adrenergic receptors, contributing to its therapeutic effects in both urological and cardiovascular conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Approximately 90% absorption rate.
- Volume of Distribution : Ranges from 25 to 30 liters.
- Protein Binding : High protein binding at 90-94%.
- Metabolism : Primarily metabolized in the liver, producing several metabolites including 6-O-demethyl terazosin and 7-O-methyl terazosin .
Case Studies and Clinical Trials
-
Hytrin Community Assessment Trial :
- Objective : To assess the effectiveness of terazosin in treating moderate to severe BPH symptoms.
- Results : Patients treated with terazosin showed a significant improvement in the American Urological Association Symptom Score (AUA-SS) by 37.8% compared to 18.4% in the placebo group (P<0.001). Peak urinary flow rates improved by an average of 2.2 mL/s in the terazosin group .
- Long-term Efficacy Study :
- Comparative Study with Finasteride :
Safety Profile
This compound is generally well-tolerated; however, common adverse effects include:
- Dizziness
- Asthenia
- Somnolence
These side effects contributed to withdrawal rates of approximately 19.7% in terazosin-treated patients compared to 15.2% in placebo groups . The compound's safety profile remains favorable when monitored properly during treatment.
Summary Table of Clinical Findings
Study | Treatment Group | AUA-SS Improvement (%) | Peak Urinary Flow Rate Change (mL/s) | Adverse Events (%) |
---|---|---|---|---|
Hytrin Community Assessment | Terazosin | 37.8 | +2.2 | 19.7 |
Long-term Efficacy Study | Terazosin | >40 | +1.0 to +4.0 | Varies |
Comparison with Finasteride | Terazosin | -6.1 | +2.7 | Varies |
Q & A
Basic Research Questions
Q. What analytical methods are most effective for identifying Desamino hydroxy terazosin in Terazosin formulations, and how are they validated?
- Answer: this compound, a process-related impurity in Terazosin synthesis, can be identified using nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation. High-performance liquid chromatography (HPLC) is recommended for quantification. Validation involves synthesizing the impurity as a reference standard and confirming purity through spectral matching and retention time consistency .
Q. What synthetic pathways lead to the formation of this compound during Terazosin production, and how can these be controlled?
- Answer: The impurity forms during the catalytic hydrogenation step of Terazosin synthesis, likely due to incomplete reduction or side reactions. Controlling reaction parameters (e.g., catalyst type, hydrogen pressure, temperature) and monitoring intermediate purity can minimize its formation. Post-synthesis purification techniques, such as recrystallization, are also critical .
Q. What standardized assays are recommended for evaluating the cytotoxicity of this compound in preclinical studies?
- Answer: The Sulforhodamine B (SRB) assay is widely used to assess cytotoxicity in human tumor cell lines (e.g., prostate, breast cancer) and non-malignant fibroblasts. Experimental design should include triplicate testing, dose-response curves (e.g., 10–100 µM), and validation with positive controls (e.g., doxorubicin). No cytotoxicity was observed in studies using this method .
Advanced Research Questions
Q. How can researchers design experiments to assess the neuroprotective potential of this compound, given Terazosin's known effects on PGK1 and energy metabolism?
- Answer: Terazosin enhances glycolysis via PGK1 activation, which is relevant in neurodegenerative diseases like Parkinson’s and ALS. To study this compound, use in vitro neuronal models (e.g., motor neurons) to measure ATP levels (via luciferase assays) and glycolysis rates (via extracellular acidification rate monitoring). In vivo neurochemical profiling (e.g., microdialysis in rodent brains) can evaluate dopamine and norepinephrine modulation, as demonstrated in Terazosin studies .
Q. What methodological considerations are critical when interpreting conflicting cytotoxicity data for this compound across different cell models?
- Answer: Variability may arise from cell line specificity (e.g., tumor vs. non-malignant cells), exposure duration (acute vs. chronic), or assay choice (SRB vs. MTT). To resolve contradictions:
- Use orthogonal assays (e.g., flow cytometry for apoptosis/necrosis).
- Validate results across multiple cell lines.
- Standardize experimental conditions (e.g., serum-free media to avoid interference) .
Q. How can in vitro and in vivo models be integrated to study the pharmacokinetic behavior of this compound and its interaction with α-adrenergic receptors?
- Answer:
- In vitro: Conduct competitive binding assays with radiolabeled ligands (e.g., H-prazosin) to determine affinity for α1-adrenoceptor subtypes (α1a, α1b, α1d) .
- In vivo: Perform pharmacokinetic studies in rodents to measure brain penetration (via cerebrospinal fluid sampling) and metabolite profiling (via LC-MS/MS). Neurochemical effects can be assessed using behavioral models (e.g., novelty-induced locomotion in selectively bred rats) .
Q. Methodological Notes
- Data Contradiction Analysis: When comparing cytotoxicity results, apply statistical rigor (e.g., one-way ANOVA with post-hoc tests) and account for batch-to-batch variability in impurity synthesis.
- Advanced Techniques: For mechanistic studies, combine proteasome inhibition assays (e.g., ubiquitin-proteasome activity in PC3 cells) with transcriptomic profiling (RNA-seq) to identify downstream targets .
Propriétés
IUPAC Name |
6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-26-15-10-12-13(11-16(15)27-2)20-19(21-17(12)24)23-7-5-22(6-8-23)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPCVLMNPKFJKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177261-73-2 | |
Record name | Desamino hydroxy terazosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177261732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-1H-quinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESAMINO HYDROXY TERAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQV3SW61RP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.